molecular formula C13H11Cl2N5O2 B14463006 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- CAS No. 72898-67-0

1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl-

Cat. No.: B14463006
CAS No.: 72898-67-0
M. Wt: 340.16 g/mol
InChI Key: QQAZJBGNSKQKHR-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the amino, chloro, and methyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and amination reagents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or nitrated compounds.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

    1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl-: Unique due to its specific substituents.

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine compound found in cocoa, with mild stimulant effects.

Uniqueness

The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its unique substituents may lead to specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

72898-67-0

Molecular Formula

C13H11Cl2N5O2

Molecular Weight

340.16 g/mol

IUPAC Name

7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H11Cl2N5O2/c1-18-10-9(11(21)19(2)13(18)22)20(12(15)17-10)8-4-3-6(16)5-7(8)14/h3-5H,16H2,1-2H3

InChI Key

QQAZJBGNSKQKHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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